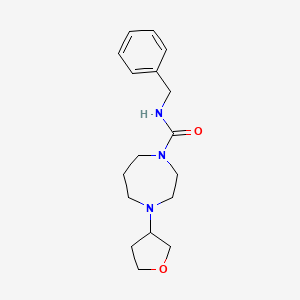

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Descripción

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a benzyl group, a tetrahydrofuran ring, and a diazepane ring with a carboxamide functional group

Propiedades

IUPAC Name |

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVXVVCPHCHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tetrahydrofuran rings using appropriate nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, tetrahydrofuran derivatives, and nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Effects

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The compound exhibits properties that suggest it may act as an enzyme inhibitor or receptor ligand, which could be beneficial in targeting specific biological pathways involved in disease processes .

Case Studies

A study highlighted the synthesis of various diazepane derivatives, including N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, and their evaluation for anti-proliferative activity against several cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, indicating its potential as an anticancer agent .

Enzyme Inhibition

Research indicates that N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide may function as a selective inhibitor of certain enzymes involved in metabolic pathways. Its mechanism involves binding to the active site of target enzymes, thereby preventing substrate interaction and subsequent catalytic activity .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth effectively. For instance, compounds with similar structural features were evaluated for their ability to induce apoptosis in cancer cells, revealing promising results that warrant further exploration .

Pharmaceutical Development

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties. The synthetic routes often involve reactions with various amines and carboxylic acids to optimize yield and purity .

Formulation Studies

Formulation studies are ongoing to assess the bioavailability and pharmacokinetics of N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide. These studies are crucial for understanding how the compound can be effectively delivered in therapeutic settings.

Industrial Applications

Material Science

Beyond its medicinal applications, this compound is being explored for use in developing new materials with specific chemical properties. Its unique structure may contribute to advancements in polymer science or catalysis.

Mecanismo De Acción

The mechanism of action of N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-4-(tetrahydrofuran-2-yl)-1,4-diazepane-1-carboxamide: Similar structure with the tetrahydrofuran ring at a different position.

N-benzyl-4-(tetrahydropyran-3-yl)-1,4-diazepane-1-carboxamide: Similar structure with a tetrahydropyran ring instead of a tetrahydrofuran ring.

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Actividad Biológica

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 303.4 g/mol

- CAS Number : 2309706-76-9

The biological activity of N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate various cellular processes through:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of diazepane compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 6.40 µg/mL against the MCF-7 breast cancer cell line, showcasing its potential as an anticancer agent .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | MCF-7 | 6.40 |

| Doxorubicin | MCF-7 | 9.18 |

This suggests that N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide could be further explored for its anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is limited, related compounds in the diazepane class have shown efficacy against various bacterial strains. For example, some benzamide derivatives have demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

In a recent study exploring the synthesis and biological activity of benzamide derivatives, several compounds were tested for their anticancer and antimicrobial properties. The results indicated that modifications to the benzamide structure could enhance biological activity significantly. This underscores the importance of structural optimization in drug design .

Q & A

Basic: What are the standard synthetic routes for N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide?

The synthesis typically involves multi-step processes, including:

- Coupling reactions : A Boc-protected homopiperazine derivative (e.g., tert-butyl 1,4-diazepane-1-carboxylate) is coupled with a benzyl-substituted carboxylic acid derivative via amide bond formation. Acid chlorides or coupling agents like HATU are commonly used for this step .

- Deprotection : Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the free amine intermediate .

- Functionalization : The oxolan-3-yl group is introduced via nucleophilic substitution or ring-opening reactions. For example, oxolan-3-ol derivatives can react with activated intermediates under controlled conditions .

- Purification : Column chromatography (e.g., hexanes/EtOAC with triethylamine) is employed to isolate the final product, with yields typically ranging from 60–75% .

Basic: How is this compound characterized structurally and chemically?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the diazepane ring, benzyl group, and oxolan-3-yl substituent. For example, the benzyl protons appear as a singlet at δ 4.3–4.5 ppm .

- LC/MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₄N₃O₂: 314.1865) and purity .

- X-ray crystallography : Used to resolve stereochemistry in analogs with chiral centers .

Basic: What initial biological screening assays are recommended for this compound?

Preliminary screening should focus on:

- Kinase inhibition : Assess activity against CDK4/6 or other kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : Evaluate using Daphnia magna or MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthetic yields be optimized for scale-up?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity for coupling steps .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during Boc deprotection .

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in aryl substitutions .

- Process monitoring : Use in-line FTIR or HPLC to track intermediates and adjust conditions dynamically .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Assay variability : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Stereochemical impurities : Chiral HPLC or SFC separates enantiomers, which may exhibit divergent activities .

- Solubility effects : Adjust formulations (e.g., DMSO/PEG mixtures) to ensure consistent bioavailability across studies .

Advanced: What computational tools are used to predict SAR for analogs?

Structure-activity relationship (SAR) studies leverage:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CDK4 binding pockets) .

- QSAR models : Machine learning (e.g., Random Forest) correlates substituent properties (e.g., logP, polar surface area) with activity .

- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups enhance lipophilicity) .

Advanced: How to design analogs for improved metabolic stability?

Strategies include:

- Oxolan ring modification : Replace oxolan-3-yl with thiolane or azetidine to reduce oxidative metabolism .

- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation .

- Prodrug approaches : Mask the carboxamide as an ester to enhance oral absorption .

Advanced: What techniques validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding .

- Pull-down assays : Biotinylated probes capture compound-protein complexes for MS identification .

- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Advanced: How to address off-target effects in pharmacological studies?

- Pan-assay interference (PAINS) filters : Eliminate compounds with reactive motifs (e.g., Michael acceptors) .

- Selectivity profiling : Screen against panels of 100+ kinases or GPCRs .

- Transcriptomics : RNA-seq identifies unintended pathway modulation .

Advanced: What are best practices for data reproducibility?

- Open-source protocols : Share detailed synthetic steps (e.g., reaction time, solvent ratios) via platforms like Zenodo .

- Reference standards : Use certified commercial analogs (e.g., N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide) for assay calibration .

- Collaborative validation : Cross-validate findings with independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.